

Early Studies on the Sedative Effects of Chloralodol: A Technical Review

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Compound of Interest		
Compound Name:	Chloralodol	
Cat. No.:	B1668634	Get Quote

Foreword: Direct early experimental and clinical data on **Chloralodol** is exceedingly scarce in published literature. **Chloralodol**, also known as chlorhexadol, was developed as a derivative of chloral hydrate. Its therapeutic action is contingent on its metabolic conversion to trichloroethanol, the same primary active metabolite responsible for the sedative-hypnotic effects of chloral hydrate. Consequently, this technical guide synthesizes information from early studies on chloral hydrate to provide a comprehensive understanding of the likely sedative profile and experimental evaluation of **Chloralodol** during its initial period of use.

Introduction to Chloralodol

Chloralodol (2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol) is a sedative and hypnotic agent. It was designed as a pro-drug of chloral hydrate with the intention of improving tolerability by reducing gastric irritation, a common side effect of chloral hydrate. The gradual hydrolysis of **Chloralodol** in the body releases the active compound, which was thought to provide a smoother onset of action.

Mechanism of Action and Metabolic Pathway

The sedative and hypnotic effects of **Chloralodol** are not inherent to the molecule itself but are realized after its metabolic breakdown. The primary mechanism involves the enzymatic conversion of **Chloralodol** to trichloroethanol, a central nervous system depressant.

Metabolic Conversion

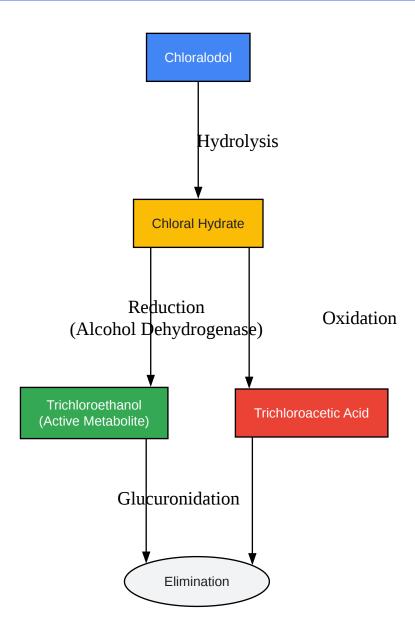


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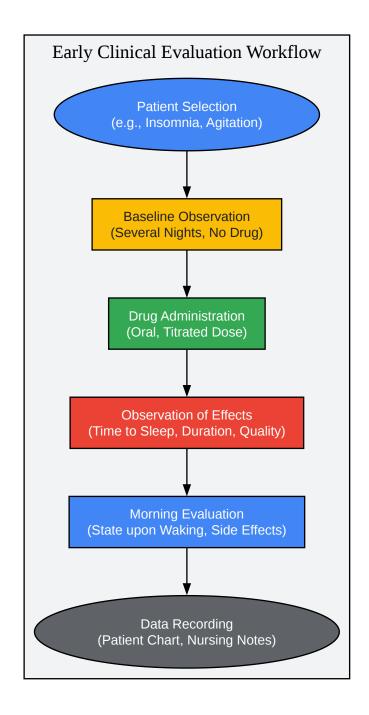
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Chloralodol is metabolized in the liver and red blood cells by alcohol dehydrogenase and other enzymes. This process yields trichloroethanol, which is the principal active metabolite. Trichloroethanol is further metabolized to trichloroacetic acid, another significant metabolite, before eventual elimination. The sedative effects are primarily attributed to trichloroethanol, which enhances the activity of the GABA-A receptor, the main inhibitory neurotransmitter in the brain. This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, resulting in sedation and hypnosis.









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